molecular formula C9H7FN2 B11918681 7-Fluoroquinolin-8-amine CAS No. 1420791-32-7

7-Fluoroquinolin-8-amine

Cat. No.: B11918681
CAS No.: 1420791-32-7
M. Wt: 162.16 g/mol
InChI Key: QSYXOSUECWOEOF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinolin-8-amine typically involves the introduction of a fluorine atom into the quinoline ring. One common method is the nucleophilic substitution of a halogen atom in the quinoline ring with a fluorine atom. This can be achieved using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoroquinolin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Fluoroquinolin-8-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antimicrobial and antineoplastic properties, making it a candidate for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 7-Fluoroquinolin-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to penetrate cell membranes and bind to target sites with high affinity. This binding can inhibit the activity of enzymes like bacterial DNA-gyrase, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 7-Fluoroquinolin-8-amine is unique due to the presence of both the fluorine atom at the 7-position and the amine group at the 8-position. This combination enhances its biological activity and provides unique chemical properties that are not observed in other similar compounds .

Properties

CAS No.

1420791-32-7

Molecular Formula

C9H7FN2

Molecular Weight

162.16 g/mol

IUPAC Name

7-fluoroquinolin-8-amine

InChI

InChI=1S/C9H7FN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2

InChI Key

QSYXOSUECWOEOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)F)N)N=C1

Origin of Product

United States

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